molecular formula C18H19BrN2O2S B11559926 2-(benzylsulfanyl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide

2-(benzylsulfanyl)-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide

Cat. No.: B11559926
M. Wt: 407.3 g/mol
InChI Key: UBJJPBKMARLSRX-RGVLZGJSSA-N
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Description

2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of benzyl mercaptan with a suitable hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)benzoic acid
  • 2-(benzylsulfanyl)benzonitrile
  • 2-(benzylsulfanyl)benzothiazole

Uniqueness

2-(benzylsulfanyl)-N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]propanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19BrN2O2S

Molecular Weight

407.3 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C18H19BrN2O2S/c1-13(24-12-14-6-4-3-5-7-14)18(22)21-20-11-15-10-16(19)8-9-17(15)23-2/h3-11,13H,12H2,1-2H3,(H,21,22)/b20-11+

InChI Key

UBJJPBKMARLSRX-RGVLZGJSSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC)SCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC)SCC2=CC=CC=C2

Origin of Product

United States

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